N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide
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Overview
Description
N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a tert-butyl group and a phenyl group, along with a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide typically involves the reaction of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyrazole ring and the phenyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as the Mizoroki–Heck reaction, where it can act as a ligand for palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding amide derivative, while oxidation might yield a ketone or carboxylic acid derivative.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
- N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the chloroacetamide moiety allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Biological Activity
N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide is a synthetic compound belonging to the class of pyrazole derivatives, characterized by a unique structure that includes a pyrazole ring substituted with a tert-butyl and phenyl group, along with a chloroacetamide moiety. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C15H18ClN3O
- IUPAC Name : N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloroacetamide
- CAS Number : 882223-93-0
Synthesis
The synthesis of this compound typically involves the reaction of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is conducted under reflux conditions using solvents like dichloromethane or chloroform, which facilitate the formation of the desired product while minimizing side reactions .
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of various chloroacetamides, including this compound. In a screening study involving twelve newly synthesized compounds, it was found that these compounds exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans .
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | High |
Methicillin-resistant S. aureus | High |
Escherichia coli | Moderate |
Candida albicans | Moderate |
The study highlighted that the biological activity varied significantly based on the substituents on the phenyl ring, indicating that structural modifications could enhance efficacy against specific pathogens .
The mechanism by which this compound exerts its biological effects likely involves enzyme inhibition or receptor interaction. This compound may bind to active sites on target proteins, disrupting their normal function. For instance, preliminary data suggest that it may inhibit certain enzymes relevant in bacterial metabolism or virulence .
Case Studies
A notable case study focused on the structure–activity relationship (SAR) of chloroacetamides demonstrated that compounds bearing halogenated phenyl groups exhibited enhanced lipophilicity, facilitating their penetration through cellular membranes. This property is crucial for antimicrobial activity as it allows for effective intracellular concentrations of the drug .
Another investigation into hydrogen-bonding patterns in related compounds revealed that such interactions could significantly influence crystallization and stability, which are essential for optimizing pharmacological properties . The findings suggest that modifications in hydrogen-bonding capabilities could lead to improved bioavailability and efficacy.
Properties
IUPAC Name |
N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)12-9-13(17-14(20)10-16)19(18-12)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYKWBIMPOHGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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